molecular formula C17H16ClNO B3638862 3-(4-chlorophenyl)-N-(2-methylbenzyl)acrylamide

3-(4-chlorophenyl)-N-(2-methylbenzyl)acrylamide

Cat. No.: B3638862
M. Wt: 285.8 g/mol
InChI Key: UPSWCFXYWSNNGE-DHZHZOJOSA-N
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Description

“3-(4-chlorophenyl)-N-(2-methylbenzyl)acrylamide” is a complex organic compound. It contains an acrylamide group, which is a functional group consisting of a vinyl group conjugated to an amide. The compound also contains a chlorophenyl group and a methylbenzyl group, which are aromatic groups with chlorine and methyl substituents, respectively .


Molecular Structure Analysis

The molecular structure of this compound would likely show the conjugation of the vinyl group in the acrylamide with the aromatic rings in the chlorophenyl and methylbenzyl groups. This conjugation could potentially give the compound interesting electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as electrophilic aromatic substitution (for the aromatic rings) and nucleophilic addition or substitution (for the acrylamide group) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide could make it polar and potentially soluble in polar solvents. The aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a reactant in a chemical reaction, its mechanism of action would involve its reactivity with other compounds .

Safety and Hazards

As with any chemical compound, handling “3-(4-chlorophenyl)-N-(2-methylbenzyl)acrylamide” would require proper safety measures. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as in the synthesis of other compounds, or its potential biological activity if it’s studied as a drug .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-13-4-2-3-5-15(13)12-19-17(20)11-8-14-6-9-16(18)10-7-14/h2-11H,12H2,1H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSWCFXYWSNNGE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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